Sequential Heck/Suzuki Cross-Coupling Yields: 3-Bromoiodobenzene Matches 4-Bromoiodobenzene Performance
In a direct comparative study, 1-bromo-3-iodobenzene (3-bromoiodobenzene) was evaluated alongside 1-bromo-4-iodobenzene (4-bromoiodobenzene) in one-pot sequential Heck/Suzuki cross-couplings [1]. Both substrates were converted to the desired double-coupled products in yields ranging from 71% to 93%, with 3-bromoiodobenzene giving slightly lower yields in general but still within the same high-performance range [1].
| Evidence Dimension | Yield of one-pot sequential Heck/Suzuki cross-coupling |
|---|---|
| Target Compound Data | 71–93% isolated yield |
| Comparator Or Baseline | 1-Bromo-4-iodobenzene: 71–93% isolated yield (comparable, with 3-isomer yields generally slightly lower) |
| Quantified Difference | Yields for both isomers are within the same 71–93% range; the meta isomer shows no statistically significant disadvantage for this transformation. |
| Conditions | Pd-NHC catalyst (1 mol%), DMF, 120 °C, sequential addition of olefin and arylboronic acid [1] |
Why This Matters
This head-to-head evidence confirms that the meta isomer performs equivalently to the more extensively studied para isomer in a pharmaceutically relevant sequential coupling, providing synthetic chemists with a reliable and efficient route to meta-substituted biaryl pharmacophores without compromising yield.
- [1] Zhang, X.; Liu, A.; Chen, W. Pd-Catalyzed Efficient One-Pot Sequential Cross-Coupling Reactions of Aryl Dihalides. Org. Lett. 2008, 10, 17, 3849–3852. View Source
